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molecular formula C10H13NO3 B6333053 Methyl 5-isopropoxynicotinate CAS No. 874285-24-2

Methyl 5-isopropoxynicotinate

Cat. No. B6333053
M. Wt: 195.21 g/mol
InChI Key: PLNSSYCENAFPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504420B2

Procedure details

A solution of 677 mg (3.28 mmol) of dicyclohexylcarbodiimide (DCC), 0.3 mL (3.92 mmol) of isopropanol, and 7.7 mg (0.078 mmol) of CuCl was heated at 60° C. After 13 h, 460 mg (3.0 mmol) of 5-hydroxynicotinic acid methyl ester and 10 mL of benzene were added and heated at 105° C. for 24.5 h. The mixture was diluted with chloroform and filtered. The organic layer was washed with 15 mL of sat. NaHCO3, water, and brine and dried over Na2SO4. Purification by flash silica gel chromatography (100% CHCl3) provided 274 mg of methyl 5-isopropoxynicotinate as a yellow oil in 47% yield.
Quantity
677 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
CuCl
Quantity
7.7 mg
Type
catalyst
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(N=C=NC2CCCCC2)CCCCC1.[CH:16]([OH:19])([CH3:18])[CH3:17].[CH3:20][O:21][C:22](=[O:30])[C:23]1[CH:28]=[C:27](O)[CH:26]=[N:25][CH:24]=1.C1C=CC=CC=1>C(Cl)(Cl)Cl.Cl[Cu]>[CH:16]([O:19][C:27]1[CH:26]=[N:25][CH:24]=[C:23]([CH:28]=1)[C:22]([O:21][CH3:20])=[O:30])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
677 mg
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(C)O
Name
CuCl
Quantity
7.7 mg
Type
catalyst
Smiles
Cl[Cu]
Step Two
Name
Quantity
460 mg
Type
reactant
Smiles
COC(C1=CN=CC(=C1)O)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The organic layer was washed with 15 mL of sat. NaHCO3, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Purification by flash silica gel chromatography (100% CHCl3)

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
C(C)(C)OC=1C=NC=C(C(=O)OC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 274 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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